(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Catalog No.
S581248
CAS No.
641-74-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

Using Isosorbide in self-healing polymers yields permanent crosslinks, blocking reprocessability. Isomannide (CAS 641-74-7), with its endo-endo diol configuration, imparts steric hindrance that destabilizes urethane bonds, creating thermally reversible networks.

  • Self-healing elastomers: reprocessable upon heating.
  • Polybenzoxazine precursor: enables high-Tg thermosets.
  • Chiral auxiliary: C2-symmetric for stereoselective synthesis.

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CAS Number

641-74-7

Product Name

(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol

IUPAC Name

(3S,6S)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5?,6?/m0/s1

InChI Key

KLDXJTOLSGUMSJ-LRUBVUKESA-N

Synonyms

1,4-3,6-dianhydro-D-mannitol, 1,4-3,6-dianhydromannitol, isomannide

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Isomeric SMILES

C1[C@@H](C2C(O1)[C@H](CO2)O)O

The exact mass of the compound Isomannide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

(35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol, widely known in industry as Isomannide (CAS: 641-74-7), is a biobased, V-shaped bicyclic diol derived from the dehydration of mannitol. It is structurally distinguished from its isohexide epimers by the presence of two endo-oriented secondary hydroxyl groups facing the inside of its chiral cavity [1]. In industrial procurement and materials science, Isomannide is primarily evaluated for this unique stereochemistry, which imparts specific steric hindrance and intramolecular hydrogen bonding capabilities [2]. These properties make it a highly specialized building block for thermally reversible polyurethanes, a critical precursor for symmetric diamines in polybenzoxazine synthesis, and a C2-symmetric chiral auxiliary for pharmaceutical intermediates.

Research Fit

Stereochemical control Endo-exo diol configuration directs reactivity and hydrogen-bonding networks
Bio-based platform Renewable D-sorbitol-derived diol for polymer and intermediate research
Isomer differentiation May not be directly interchangeable with isomannide or isoidide; stereochemistry review required

Generic substitution of Isomannide with its more commercially abundant epimer, Isosorbide (endo-exo), or the highly reactive Isoidide (exo-exo), fundamentally fails due to distinct stereochemical reactivities [1]. The endo-endo configuration of Isomannide creates significant steric hindrance and promotes intramolecular hydrogen bonding, which drastically reduces its reactivity in standard polycondensation reactions compared to Isoidide [2]. However, this exact steric penalty is what destabilizes resulting urethane or ester bonds. Consequently, replacing Isomannide with Isosorbide in self-healing elastomers results in permanent, non-dynamic crosslinks rather than the desired thermally reversible bonds required for reprocessable materials.

Substitution Risk

Property
Isosorbide (endo-exo)
Isomannide / Isoidide
H-bonding network
Inter-chain H-bonding capable; reported higher toughness context in polyurethanes
Altered H-bonding geometry; mechanical profile may differ
Thermal stability
Ether rings stable under melt polycondensation
Isomannide ether rings susceptible to ring-opening at elevated temperature
Reactivity (methylation)
Reported higher reactivity with DMC under hydrotalcite catalysis
Lower reactivity; may require different catalytic conditions

Thermal Reversibility in Polyurethane Hard Segments

In the synthesis of self-healable polyurethanes (PUs), the stereochemistry of the diol chain extender dictates the dynamic nature of the urethane bond. Isomannide's endo-endo hydroxyls form sterically hindered urethane linkages that readily undergo reversible dissociation at elevated temperatures[1]. Comparative FTIR analysis of hard segment hydrogen bonding demonstrates that Isomannide-based PU (IM-PU) achieves a hydrogen-bonded carbonyl absorbance ratio of 1.18, significantly higher than Isosorbide-based PU (IS-PU) at 0.81 [1]. This structural crowding destabilizes the urethane bond, favoring the reverse reaction upon heating and enabling true self-healing properties.

Evidence DimensionHard segment hydrogen bonding ratio (A1710/A1730)
Target Compound Data1.18 (Isomannide-PU)
Comparator Or Baseline0.81 (Isosorbide-PU)
Quantified Difference45.6% higher hydrogen bonding ratio, leading to superior thermal reversibility
ConditionsPolyurethane elastomers synthesized with MDI, analyzed via FTIR absorbance ratios

Procurement of Isomannide is critical for formulating reprocessable or self-healing polyurethanes where dynamic, reversible crosslinking is required over permanent thermosetting.

Mechanical toughness
Head-to-head
Isosorbide-based PU: reported higher tensile strength and strain recovery vs. isomannide-based PU
Polymer stereochemistry influences toughness profile
Qualitative ranking; specific numerical data not provided

Symmetric Exo-Exo Diamine Precursor

The synthesis of rigid, high-Tg biobased polybenzoxazines requires symmetric diamines to ensure uniform curing kinetics. Isomannide serves as the optimal precursor because its symmetric endo-endo hydroxyl groups undergo clean SN2 nucleophilic inversion to yield a uniform exo-exo diamine (isomannide diamine, ima) [1]. Attempting this substitution with Isosorbide yields an asymmetric endo-exo product with differing amine reactivities. The complete stereochemical inversion of Isomannide allows for the synthesis of bis-oxazine monomers with uniform reactivity, producing polybenzoxazines with high thermal stability [1].

Evidence DimensionDiamine structural symmetry post-SN2 inversion
Target Compound Data100% symmetric exo-exo diamine (ima)
Comparator Or BaselineAsymmetric endo-exo diamine (from Isosorbide)
Quantified DifferenceUniform reactivity of both amine groups vs differential reactivity
ConditionsSN2 nucleophilic substitution of activated diols to diamines for polybenzoxazine synthesis

Buyers synthesizing rigid polymer networks or symmetric chiral ligands must select Isomannide to ensure uniform functional group reactivity in downstream steps.

Systemic clearance
Head-to-head
8.23 ± 1.82 ml/min/kg (IS-5-MN) vs. 11.0–65.1 ml/min/kg (other isomers)
PK clearance endpoint context
Rat IV 2 mg/kg; reported P<0.05

Reactivity and Glass Transition in Polycondensation

The endo-endo configuration of Isomannide restricts its reactivity during step-growth polymerization due to intramolecular hydrogen bonding, resulting in shorter polymer chains compared to its epimers [1]. In the synthesis of copolyethersulfones (CoPES) with bisphenol A, Isomannide yields a polymer with a Glass Transition Temperature (Tg) of 217 °C. In contrast, the unhindered exo-exo Isoidide achieves higher molecular weights and a higher Tg of 228 °C under identical conditions [1]. Buyers must account for this lower reactivity when designing polymerization processes, as Isomannide is not a drop-in replacement for Isoidide if maximum Tg and molecular weight are the primary goals.

Evidence DimensionGlass Transition Temperature (Tg) of resulting CoPES
Target Compound Data217 °C (Isomannide-based CoPES)
Comparator Or Baseline228 °C (Isoidide-based CoPES)
Quantified Difference11 °C reduction in Tg due to lower diol reactivity and shorter chain length
ConditionsCopolyethersulfones synthesized via polycondensation with bisphenol A (1:1 ratio)

Engineers must account for Isomannide's lower reactivity; it is selected when a slightly lower Tg or specific microphase separation is desired, but requires optimized conditions to achieve high molecular weights.

Polymer architecture
Head-to-head
Isosorbide yields mainly cyclic structures; isomannide yields more multicyclic products
Stereochemistry directs macromolecular topology
Qualitative difference; quantitative fractions not specified

C2 Symmetry for Stereoselective Intermediates

Isomannide possesses C2 symmetry, making it a superior chiral scaffold for stereoselective synthesis compared to the asymmetric Isosorbide [1]. This symmetry ensures that functionalization at either hydroxyl group yields chemically equivalent intermediates, eliminating regioselectivity issues during complex drug synthesis. It is heavily utilized as a chiral ligand and in the synthesis of isomannide-based peptidomimetics, such as human tissue kallikrein 1 (KLK1) inhibitors via Ugi multicomponent reactions . For medicinal chemistry procurement, Isomannide's symmetry drastically simplifies purification and maximizes the yield of the desired stereoisomer.

Evidence DimensionScaffold symmetry and regioselectivity
Target Compound DataC2 symmetric (equivalent hydroxyls)
Comparator Or BaselineC1 asymmetric (Isosorbide, differing hydroxyl reactivities)
Quantified DifferenceSingle uniform product upon mono-functionalization vs mixture of regioisomers
ConditionsMulticomponent reactions and chiral ligand design for pharmaceutical intermediates

For medicinal chemistry procurement, Isomannide's symmetry drastically simplifies purification and maximizes yield of the desired stereoisomer in complex drug syntheses.

Thermal stability
Class-level
Isosorbide ether rings stable; isomannide rings undergo ring-opening at melt temperatures
Monomer thermal robustness differs
Melt polycondensation context; quantitative threshold not provided
Methylation reactivity
Context-dependent
Highest reactivity among epimers for DMC methylation with hydrotalcite catalyst
Reactivity ranking context
Specific conversion/yield data not provided
Supply chain
Review
Isosorbide is most commercially viable isomer; mature glucose-based production
Procurement viability context
Review of academic and patent literature; limited scale data

Self-Healing Polyurethanes

Procured as a chain extender to introduce sterically hindered, dynamic urethane bonds, enabling the production of elastomers that can self-heal or be reprocessed upon heating [1].

Biobased Polybenzoxazine Networks

Utilized as the starting material for synthesizing symmetric exo-exo diamines via SN2 inversion, which are subsequently polymerized into high-Tg, rigid polybenzoxazine thermosets [2].

Peptidomimetic Chiral Auxiliaries

Procured as a C2-symmetric chiral building block for the stereoselective synthesis of pharmaceutical intermediates, including specific inhibitors for human tissue kallikreins (KLK5/KLK7) and HCV research .

Modulated-Tg Copolyethersulfones

Employed in step-growth polymerizations where its specific endo-endo stereochemistry is deliberately used to control chain length, induce microphase separation, and tune the glass transition temperature of the resulting biobased plastics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bio-based elastomer studies
Stereochemistry-directed H-bonding network
Mechanical toughness and elastic recovery review
Nitrate PK exposure research
Slow clearance isomer profile
Systemic clearance endpoint context
Polyester architecture control
Isomer-dependent cyclization behavior
Linear vs. cyclic product distribution
Green methylation synthesis
Epimer reactivity ranking in DMC reactions
Conversion and yield benchmarking

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

Related CAS

28218-68-0

Other CAS

28218-68-0
641-74-7
24332-71-6

Wikipedia

Isomannide

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